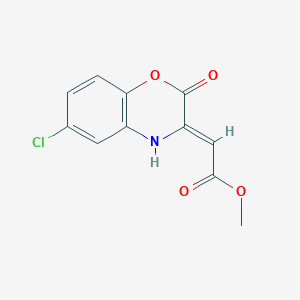![molecular formula C26H25NO6S2 B11580081 N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11580081.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoxathiol core, followed by the introduction of the sulfonamide and cyclohexanecarboxamide groups. Key steps include:
Formation of the Naphthoxathiol Core: This involves the cyclization of appropriate naphthalene derivatives under controlled conditions.
Sulfonamide Introduction: The ethoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Cyclohexanecarboxamide Addition: The final step involves the coupling of the cyclohexanecarboxamide moiety, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects .
相似化合物的比较
Similar Compounds
Benzo[d][1,3]oxathiol-2-ones: These compounds share a similar core structure and are also studied for their antipsychotic properties.
4-Methylchromen-2-one: This compound is a chemical bio-isoster of benzo[d][1,3]oxathiol-2-one and exhibits similar biological activities.
Uniqueness
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is unique due to its combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C26H25NO6S2 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C26H25NO6S2/c1-2-32-18-12-14-19(15-13-18)35(30,31)27(25(28)17-8-4-3-5-9-17)22-16-23-24(33-26(29)34-23)21-11-7-6-10-20(21)22/h6-7,10-17H,2-5,8-9H2,1H3 |
InChI 键 |
NDUIGJPJDVTULU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11579998.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11580003.png)
![4,4,8-trimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11580011.png)
![2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11580024.png)
![1-(4-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580025.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11580028.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580033.png)
![7-(4-methylphenyl)-3-(1-oxo-1-piperidin-1-ylpropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580036.png)
![N-cyclohexyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11580039.png)
![7-benzyl-2-(2-chlorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11580045.png)

![3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11580051.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580052.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide](/img/structure/B11580073.png)
